(R)-2-Hydroxymethylhexanoic acid structure and stereochemistry
(R)-2-Hydroxymethylhexanoic acid structure and stereochemistry
The following technical guide details the structural analysis, stereochemical assignment, and synthesis of (R)-2-Hydroxymethylhexanoic acid . This document is designed for researchers in medicinal chemistry and process development, specifically those utilizing chiral building blocks for metalloproteinase (MMP) inhibitors and related peptidomimetics.
Structure, Stereochemistry, and Asymmetric Synthesis
Executive Summary & Significance
(R)-2-Hydroxymethylhexanoic acid (also known as (R)-2-butyl-3-hydroxypropionic acid) is a critical chiral synthon. It serves as a "lipophilic Roche ester" analog, providing a scaffold where the C2-stereocenter directs the spatial arrangement of the butyl side chain and the hydroxymethyl "warhead" or linker.
-
Molecular Formula:
[1] -
Molecular Weight: 146.18 g/mol [1]
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Key Application: Synthesis of succinyl-hydroxamate based MMP inhibitors, where the C2 substituent dictates the fit into the enzyme's S1' pocket.
-
Chirality: The (R)-enantiomer is often the bioactive conformer in specific protease inhibitor series, contrasting with the (S)-configuration typically derived from natural amino acids (like L-isoleucine).
Structural Analysis & Stereochemistry
Absolute Configuration Assignment
The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For (R)-2-Hydroxymethylhexanoic acid :
-
Chiral Center: C2 (The alpha-carbon).
-
Substituents & Priority:
-
Priority 1:
(Carboxyl group: C bonded to (O, O, O)). -
Priority 2:
(Hydroxymethyl group: C bonded to (O, H, H)). -
Priority 3:
(n-Butyl group: C bonded to (C, H, H)). -
Priority 4:
(Hydrogen).
-
Determination: With the Hydrogen atom (lowest priority) oriented away from the viewer, the sequence
Stereochemical Visualization
In a Fischer projection (with the carbon chain vertical and the carboxyl group at the top):
-
The (R)-enantiomer has the hydroxymethyl group on the right and the butyl group on the left (assuming the standard convention for alpha-substituted acids).
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Note: Care must be taken with Fischer projections of branched acids; 3D representation is preferred.
Synthesis & Production Protocols
The synthesis of enantiopure (R)-2-hydroxymethylhexanoic acid is challenging due to the potential for racemization at the alpha-position and the need for high enantiomeric excess (ee). Two primary routes are recommended: Enzymatic Desymmetrization (Scalable/Green) and Auxiliary-Controlled Alkylation (High Precision).
Route A: Chemoenzymatic Desymmetrization (Recommended)
This method utilizes the prochiral precursor 2-butyl-1,3-propanediol . It relies on the ability of lipases to selectively acylate one of the enantiotopic hydroxyl groups.
Experimental Workflow
-
Substrate Preparation: Reduction of diethyl butylmalonate (using
or ) to yield 2-butyl-1,3-propanediol. -
Enzymatic Desymmetrization:
-
Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Solvent: Diisopropyl ether or pure vinyl acetate.
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Outcome: Selective formation of the monoacetate. Note: Lipase PS typically favors the formation of the (S)-monoacetate, while specific conditions or enzyme variants can be tuned.
-
-
Oxidation: The remaining free hydroxyl group of the monoacetate is oxidized to the carboxylic acid (Jones reagent or TEMPO/NaOCl).
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Hydrolysis: The acetate protecting group is removed to yield the final hydroxy-acid.
Protocol: Lipase-Catalyzed Desymmetrization
Step 1: Dissolve 2-butyl-1,3-propanediol (10 mmol) in vinyl acetate (20 mL). Step 2: Add Lipase PS-IM (immobilized, 500 mg). Step 3: Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours. Monitor conversion by GC/TLC. Step 4: Filter off the enzyme. Concentrate the filtrate in vacuo. Step 5: Purify the monoacetate via silica gel flash chromatography (Hexane/EtOAc). Step 6 (Oxidation): Dissolve monoacetate in acetone. Add Jones reagent dropwise at 0°C until orange color persists. Quench with isopropanol. Extract with EtOAc. Step 7 (Hydrolysis): Treat the acetoxy-acid with
(2.5 eq) in THF/H2O (1:1) at 0°C for 2 hours. Acidify to pH 2 with 1N HCl and extract.
Route B: Chiral Auxiliary Alkylation (Evans Method)
For small-scale, high-purity requirements, the Evans oxazolidinone method is the gold standard.
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Acylation: Attach hexanoic acid to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone).
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Hydroxymethylation: Generate the enolate (TiCl4/DIPEA or NaHMDS) and react with trioxane or formaldehyde gas.
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Cleavage: Hydrolyze the auxiliary (
) to release the chiral acid.
Visualization of Synthesis Pathways
The following diagram illustrates the Chemoenzymatic Desymmetrization pathway, which is preferred for scale-up.
Caption: Chemoenzymatic route from diethyl butylmalonate to (R)-2-hydroxymethylhexanoic acid via lipase desymmetrization.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical systems.
Enantiomeric Excess (ee) Determination[2][3][4]
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Method: Chiral HPLC.[2]
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Column: Chiralcel OD-H or AD-H.
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Mobile Phase: Hexane:Isopropanol (90:10 to 98:2) with 0.1% TFA.
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Derivatization (Optional but recommended): Convert the acid to the methyl ester (diazomethane) or phenacyl ester to improve UV detection.
-
Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride. Analyze
NMR chemical shift differences ( ) of the diastereomers to confirm absolute configuration.
Spectroscopic Data (Expected)
| Technique | Parameter | Expected Value/Observation |
| 1H NMR | Multiplets corresponding to | |
| 1H NMR | Multiplet for the alpha-proton (CH-COOH). | |
| 13C NMR | Carbonyl carbon (-COOH). | |
| 13C NMR | Hydroxymethyl carbon (-CH2OH). | |
| Optical Rotation | Sign depends on solvent/concentration (Compare to Roche Ester standards). |
References
-
PubChem. 2-(Hydroxymethyl)hexanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
- Gotor, V., et al.Enzymatic Desymmetrization of Prochiral 1,3-Diols. Chemical Reviews. (Contextual grounding on lipase mechanisms for 2-substituted-1,3-propanediols).
-
ResearchGate. Lipase-catalyzed desymmetrization of propane-1,3-diacetate. Available at: [Link]
-
Org. Synth. Di-tert-butyl Malonate (Precursor Synthesis). Organic Syntheses, Coll. Vol. 4, p.261. Available at: [Link]
-
MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. Molecules.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]
Sources
- 1. 2-(Hydroxymethyl)hexanoic acid | C7H14O3 | CID 16655601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]
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